5-(1-Aminoethyl)pyrimidin-2-amine
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Description
5-(1-Aminoethyl)pyrimidin-2-amine is an organic compound that can be used as an intermediate in organic synthesis and pharmaceutical production . It is also used in laboratory research and development processes .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes 5-(1-Aminoethyl)pyrimidin-2-amine, has been reported in the literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular formula of 5-(1-Aminoethyl)pyrimidin-2-amine is C6H10N4 . It has a molecular weight of 138 and its InChI key is HMWDLVRYRPUQOL-UHFFFAOYSA-N .Chemical Reactions Analysis
5-(1-Aminoethyl)pyrimidin-2-amine, as a 2-aminopyrimidine derivative, has been reported to exhibit various chemical reactions . For instance, it has been used in the synthesis of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors .Safety And Hazards
Future Directions
There is ongoing research into the potential applications of 5-(1-Aminoethyl)pyrimidin-2-amine and other 2-aminopyrimidine derivatives. For instance, they are being studied for their potential use as anti-inflammatory agents , as well as for their antitrypanosomal and antiplasmodial activities . The development of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors is another area of active research .
properties
IUPAC Name |
5-(1-aminoethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4(7)5-2-9-6(8)10-3-5/h2-4H,7H2,1H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXIMYFDIOUMRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(N=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671999 |
Source
|
Record name | 5-(1-Aminoethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Aminoethyl)pyrimidin-2-amine | |
CAS RN |
1208514-29-7 |
Source
|
Record name | 5-(1-Aminoethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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